Trifluoro(iodomethyl)borate

Descripción

Historical Context of Organoboron Reagents in Organic Synthesis

The journey of organoboron chemistry began over sixty years ago, initially regarded as a niche area of study. researchgate.netthieme.de A pivotal moment in its history was the discovery of the hydroboration reaction, a straightforward method for preparing organoboron compounds. thieme.de This breakthrough unlocked the vast potential of these reagents, leading to the development of cornerstone reactions in organic synthesis, most notably the Suzuki-Miyaura cross-coupling reaction. researchgate.netacs.org This reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide, has become a fundamental tool in both academic research and industrial applications, including the synthesis of pharmaceuticals and agrochemicals. thieme.de

Evolution of Organotrifluoroborates as Versatile Synthetic Intermediates

While traditional organoboron reagents like boronic acids and their esters proved immensely useful, they also presented certain limitations, including sensitivity to air and moisture, and difficulties in purification. bohrium.com The quest for more stable and user-friendly alternatives led to the development of organotrifluoroborates. bohrium.comacs.org These tetracoordinate boron salts, often prepared by reacting organoboron intermediates with potassium hydrogen difluoride (KHF2), are typically crystalline solids that are stable to air and moisture, making them easy to handle and store. bohrium.comnih.gov

The enhanced stability of organotrifluoroborates stems from the strong boron-fluorine bonds and the tetracoordinate nature of the boron atom. bohrium.comacs.org This stability allows them to be carried through various synthetic steps that would be incompatible with their boronic acid counterparts, effectively expanding the strategic possibilities in complex molecule synthesis. bohrium.comacs.org

Significance of Halomethyltrifluoroborates in Modern Chemical Research

Within the class of organotrifluoroborates, halomethyltrifluoroborates, such as trifluoro(iodomethyl)borate, represent a significant advancement. researchgate.net These compounds serve as valuable building blocks, providing a straightforward entry point for the introduction of a functionalized one-carbon unit into organic molecules. researchgate.netnih.gov The presence of the iodine atom in this compound imparts unique reactivity, allowing it to participate in a variety of chemical transformations. cymitquimica.comiodobenzene.ltd

The development of synthetic methods to prepare and utilize potassium bromo- and iodomethyltrifluoroborates has opened new avenues for creating novel and functionalized organotrifluoroborates through nucleophilic substitution reactions. nih.gov This versatility makes this compound and its analogs powerful tools in the ongoing quest for more efficient and selective methods in organic synthesis. researchgate.net

Interactive Data Table: Properties of Potassium this compound

| Property | Value | Reference |

| Chemical Formula | CH2BF3IK | cymitquimica.comiodobenzene.ltdwatson-int.com |

| Molecular Weight | 247.84 g/mol | cymitquimica.comwatson-int.com |

| Appearance | Solid | iodobenzene.ltd |

| Melting Point | 245-258 °C (decomposes) | sigmaaldrich.com |

| Purity | Typically ≥95% | cymitquimica.comwatson-int.com |

| Solubility in Water | Limited | iodobenzene.ltd |

| Solubility in Organic Solvents | Moderate in some organic solvents | iodobenzene.ltd |

| Stability | Stable under normal conditions, but may decompose at high temperatures. Light sensitive. | iodobenzene.ltdthermofisher.in |

| Storage | Store in a cool, dry, well-ventilated place, away from strong oxidizing agents and light. | thermofisher.in |

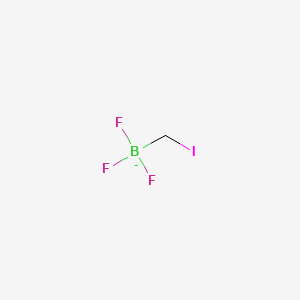

Structure

2D Structure

Propiedades

Fórmula molecular |

CH2BF3I- |

|---|---|

Peso molecular |

208.74 g/mol |

Nombre IUPAC |

trifluoro(iodomethyl)boranuide |

InChI |

InChI=1S/CH2BF3I/c3-2(4,5)1-6/h1H2/q-1 |

Clave InChI |

PAOXGTYHNMXOMO-UHFFFAOYSA-N |

SMILES canónico |

[B-](CI)(F)(F)F |

Origen del producto |

United States |

Mechanistic Investigations of Trifluoro Iodomethyl Borate Reactivity

Elucidation of Nucleophilic Substitution Mechanisms at the Boron Center

Mechanistic studies on organotrifluoroborates often focus on their role in cross-coupling reactions, where the organic group is transferred to a metal center. Nucleophilic substitution at the boron center of tetracoordinate borates is a fundamental aspect of their chemistry, influencing their stability and reactivity.

Direct SN2 Pathways in Tetracoordinate Trifluoroborates

The concept of a direct SN2 pathway at a tetracoordinate boron center is not a commonly invoked mechanism in the same way it is for carbon centers. Boron's electronic structure and the nature of the B-F bonds in trifluoroborates make them generally stable. Any substitution at the boron center would likely proceed through associative or dissociative pathways, potentially involving five-coordinate intermediates or the dissociation of a fluoride (B91410) ion to generate a transient tricoordinate borane (B79455), which is then attacked by a nucleophile. Without specific studies on trifluoro(iodomethyl)borate, any proposed pathway remains speculative.

Comparative Analysis with Boronate Ester Mechanisms

Boronate esters, being Lewis acidic at the boron center, typically react with nucleophiles via an addition mechanism to form a tetracoordinate boronate complex. The subsequent reactions of these complexes are varied. In contrast, trifluoroborates are already tetracoordinate and generally less electrophilic at the boron center. Their reactions often require activation, such as Lewis acid promotion to facilitate fluoride dissociation. The reactivity of the C-I bond in this compound would likely be the more facile reaction pathway for nucleophilic attack, proceeding via a standard SN2 reaction at the carbon center, with the trifluoroborate moiety acting as a spectator group.

Reaction Kinetics and Stereochemical Studies of this compound Transformations

There is a lack of specific kinetic data or stereochemical studies concerning reactions at the iodomethyl group of this compound. For a hypothetical SN2 reaction at the carbon center, one would expect second-order kinetics, dependent on the concentrations of both the this compound and the incoming nucleophile.

| Kinetic Parameter | Expected Value/Observation for a Hypothetical SN2 Reaction |

| Rate Law | Rate = k[ICH2BF3K][Nucleophile] |

| Reaction Order | Second-order overall |

| Effect of Nucleophile | Rate increases with increasing nucleophilicity |

| Effect of Solvent | Polar aprotic solvents would likely accelerate the reaction |

Stereochemical studies would be most informative if the carbon bearing the iodine were a stereocenter. In the case of this compound, this is not the case. However, if a related chiral α-haloalkyltrifluoroborate were to undergo an SN2 reaction, complete inversion of configuration at the carbon center would be the expected outcome.

Spectroscopic Characterization of Reaction Intermediates

The direct spectroscopic observation of reaction intermediates of this compound is not reported in the available literature. In a hypothetical nucleophilic substitution at the carbon center, the primary intermediate would be the SN2 transition state, which is not directly observable by conventional spectroscopic methods.

Advanced techniques such as mass spectrometry could potentially be used to detect transient species in the gas phase. nih.gov For reactions involving organoboron compounds, NMR spectroscopy (1H, 13C, 11B, 19F) is a powerful tool for characterizing starting materials and products, and in some cases, stable intermediates. For example, the formation of a new bond to the methyl carbon and the departure of the iodide would lead to characteristic shifts in the 1H and 13C NMR spectra. The 11B and 19F NMR spectra would be expected to show minimal changes if the trifluoroborate group remains intact throughout the reaction.

| Spectroscopic Technique | Potential Application in Studying this compound Reactions |

| NMR (1H, 13C) | Monitoring the disappearance of starting material and appearance of product by observing shifts in the iodomethyl group signals. |

| NMR (11B, 19F) | Assessing the stability of the trifluoroborate moiety during the reaction. |

| Mass Spectrometry | Identification of products and potentially transient, charged intermediates under specific conditions. |

| Infrared (IR) Spectroscopy | Following the reaction progress by observing changes in vibrational frequencies associated with the C-I and B-F bonds. |

Reactivity Profiles and Transformative Applications of Trifluoro Iodomethyl Borate

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The trifluoro(iodomethyl)borate salt serves as a versatile building block, primarily enabling the introduction of a "-CH₂BF₃K" moiety through nucleophilic substitution pathways. This reactivity is the foundation for its subsequent use in more complex molecular constructions.

A comprehensive review of scientific literature reveals that potassium this compound does not function as a direct nucleophilic partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The established mechanism for the activation of organotrifluoroborates in these reactions requires the formation of a transient, tricovalent boronic acid or boronate ester, which can then engage in the transmetalation step with the palladium catalyst. However, the tetracoordinate boron center in this compound is exceptionally stable, making it a poor Lewis acid and thus resistant to the dissociation required for participation in the catalytic cycle.

Instead, the dominant and synthetically useful reactivity of this compound is as an electrophile in SN2 reactions. The carbon-iodine bond is susceptible to displacement by a wide range of nucleophiles, leaving the trifluoroborate group intact. This process allows for the synthesis of novel, functionalized organotrifluoroborates which can then be used in other transformations.

The primary application of this compound and its bromo-analogue is in their reaction with nucleophiles to create a diverse range of functionalized methyltrifluoroborates. Research has shown that various nucleophiles, including those based on nitrogen, oxygen, sulfur, and carbon, can effectively displace the halide. nih.gov This SN2 reactivity demonstrates broad functional group compatibility, as the mild reaction conditions tolerate many common organic functionalities.

The reaction proceeds as a direct nucleophilic displacement of the iodide, a pathway confirmed by the successful reaction of other haloalkyltrifluoroborates, where an intramolecular "ate" complex formation is not possible. nih.gov

| Nucleophile | Halomethyltrifluoroborate | Product | Yield (%) |

| NaN₃ | K[BrCH₂BF₃] | K[N₃CH₂BF₃] | 98 |

| PhSNa | K[BrCH₂BF₃] | K[PhSCH₂BF₃] | 95 |

| PhONa | K[BrCH₂BF₃] | K[PhOCH₂BF₃] | 91 |

| KCN | K[BrCH₂BF₃] | K[NCCH₂BF₃] | 83 |

| NaCH(CO₂Et)₂ | K[ICH₂BF₃] | K[(EtO₂C)₂CHCH₂BF₃] | 96 |

Data sourced from Molander, G. A., & Figueroa, R. (2007). nih.gov

As the use of this compound in Suzuki-Miyaura coupling is not documented, optimization of such a reaction is not applicable. The optimization of its documented SN2 reactivity focuses on standard parameters for nucleophilic substitution, such as solvent choice, temperature, and reaction time to ensure efficient displacement of the iodide.

While this compound is not itself a 1,3-dipole, it serves as an excellent precursor to a key component for 1,3-dipolar cycloadditions. The synthesis proceeds in a two-step sequence. First, this compound undergoes an SN2 reaction with sodium azide (B81097) to generate potassium azidomethyltrifluoroborate in high yield. nih.gov This stable, azido-functionalized organotrifluoroborate can then act as the 1,3-dipole in the well-known copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov

This cycloaddition reaction has been optimized, with studies showing that copper(I) iodide is an effective catalyst. The reaction proceeds efficiently in solvents like DMSO at elevated temperatures, though it can also proceed at room temperature with longer reaction times. nih.gov

| Alkyne Substrate | Product | Yield (%) |

| Phenylacetylene | K[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]trifluoroborate | 98 |

| 1-Octyne | K[(4-hexyl-1H-1,2,3-triazol-1-yl)methyl]trifluoroborate | 95 |

| Ethyl propiolate | K[ethyl 1-(trifluoroboratomethyl)-1H-1,2,3-triazole-4-carboxylate] | 93 |

| 3-Phenyl-2-propyn-1-ol | K[(4-(hydroxymethyl)-5-phenyl-1H-1,2,3-triazol-1-yl)methyl]trifluoroborate | 85 |

Data sourced from Molander, G. A., & Jean-Gérard, L. (2006). nih.gov

The copper(I)-catalyzed cycloaddition between potassium azidomethyltrifluoroborate and terminal alkynes exhibits high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.gov This is a characteristic feature of the CuAAC mechanism, which proceeds through a copper acetylide intermediate, directing the regiochemical outcome. This high degree of control is a key advantage of the "click chemistry" approach, ensuring the formation of a single, predictable product isomer. nih.gov

There are no documented examples in the scientific literature of potassium this compound participating in rhodium-catalyzed 1,4-addition reactions. This type of transformation, also known as a conjugate or Michael addition, requires a nucleophilic species to add to an α,β-unsaturated carbonyl compound. The established chemical behavior of this compound is that of an electrophile at the carbon atom bearing the iodine. This inherent electrophilicity is contrary to the nucleophilic character required to act as a partner in rhodium-catalyzed 1,4-additions. Consequently, this specific transformation falls outside the known reactivity profile of the compound.

Allylation Reactions of Carbonyl Compounds and Imines

Potassium this compound is a key starting material for the synthesis of potassium allyltrifluoroborate, a highly effective reagent for the allylation of carbonyl compounds and imines. The conversion is typically achieved through nucleophilic substitution of the iodide with an appropriate allyl nucleophile. The resulting allyltrifluoroborate is an air- and moisture-stable solid, offering significant advantages over traditional allylboronic acids and esters. nih.govresearchgate.net

The allylation of aldehydes using potassium allyltrifluoroborate can proceed efficiently under mild conditions, often in aqueous or biphasic media, and can be promoted by various catalysts. nih.govmdpi.com For instance, the reaction can be catalyzed by 18-crown-6 (B118740) at room temperature and open to the atmosphere, providing homoallylic alcohols in high yields without the need for extensive purification. nih.govmdpi.com These reactions are compatible with a wide array of functional groups on the aldehyde substrate. The process is also highly diastereoselective when substituted allyltrifluoroborates are employed; for example, potassium (E)-crotyltrifluoroborate yields the corresponding anti product with high selectivity. nih.gov While the focus has been on carbonyl compounds, the principles of this reaction extend to the allylation of imines to produce valuable homoallylic amines. researchgate.net

Table 1: Allylation of Aldehydes with Potassium Allyltrifluoroborate This table is interactive and searchable.

| Aldehyde Substrate | Catalyst/Promoter | Solvent System | Product Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | 18-Crown-6 (10 mol%) | CH₂Cl₂/H₂O | 94 | mdpi.com |

| 4-Nitrobenzaldehyde | 18-Crown-6 (10 mol%) | CH₂Cl₂/H₂O | 95 | mdpi.com |

| 4-Methoxybenzaldehyde | 18-Crown-6 (10 mol%) | CH₂Cl₂/H₂O | 92 | mdpi.com |

| Cinnamaldehyde | 18-Crown-6 (10 mol%) | CH₂Cl₂/H₂O | 89 | mdpi.com |

| Cyclohexanecarboxaldehyde | 18-Crown-6 (10 mol%) | CH₂Cl₂/H₂O | 85 | mdpi.com |

| Isovaleraldehyde | 18-Crown-6 (10 mol%) | CH₂Cl₂/H₂O | 88 | mdpi.com |

Radical-Mediated Carbon-Carbon Bond Formations

Organotrifluoroborates, readily synthesized from this compound precursors, are excellent progenitors of alkyl radicals under mild conditions, enabling a variety of transformative carbon-carbon bond formations.

The synergistic combination of visible-light photoredox catalysis and organotrifluoroborate chemistry has enabled novel decarboxylative alkylation reactions. In this methodology, potassium alkyltrifluoroborates, which can be prepared via substitution on the this compound scaffold, serve as precursors to alkyl radicals. organic-chemistry.org Under visible light irradiation, a photocatalyst can oxidize the alkyltrifluoroborate to generate the corresponding alkyl radical via a single-electron transfer (SET) process. nih.gov

This alkyl radical can then be coupled with a second radical species generated from the decarboxylation of a redox-active ester derived from a carboxylic acid. nih.govnih.gov This process effectively forges a new carbon-carbon bond by coupling two distinct radical fragments under exceptionally mild and controlled conditions. dlut.edu.cnprinceton.edu The reaction tolerates a broad range of functional groups and can be applied to primary, secondary, and tertiary carboxylic acids, including α-oxy and α-amino acids, making it a powerful tool for late-stage functionalization. nih.govprinceton.edu

Table 2: Examples of Visible Light Induced Decarboxylative Couplings This table is interactive and searchable.

| Alkyl Radical Precursor | Carboxylic Acid Derivative | Photocatalyst | Coupling Partner | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| Potassium Cyclohexyl-BF₃K | N-(Acetoxy)phthalimide | Ru(bpy)₃Cl₂ | (E)-Styryl sulfone | 75 | dlut.edu.cn |

| Potassium Isopropyl-BF₃K | N-Boc-Alanine (as NHP ester) | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Vinyl Iodide | 81 | princeton.edu |

| Potassium Benzyl-BF₃K | Phenylacetic Acid (as NHP ester) | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Vinyl Bromide | 84 | princeton.edu |

Nickel catalysis has emerged as a powerful platform for cross-coupling reactions involving C(sp³)-hybridized centers, often proceeding through mechanisms involving alkyl radical intermediates. squarespace.comnih.gov Potassium alkyltrifluoroborates, derived from this compound, are highly effective nucleophilic partners in these transformations. nih.gov

In a typical catalytic cycle, a Ni(I) species is proposed to activate an alkyl halide electrophile through a single-electron transfer or halogen-atom abstraction process, generating an alkyl radical and a Ni(II) species. nih.govnih.gov Concurrently, the alkyltrifluoroborate undergoes transmetalation with the nickel center. The generated alkyl radical can then be trapped by the organonickel intermediate, leading to a high-valent Ni(III) species which subsequently undergoes reductive elimination to form the desired C(sp³)–C(sp³) or C(sp³)–C(sp²) bond and regenerate the active nickel catalyst. squarespace.comnih.gov This methodology is particularly valuable for coupling unactivated primary and secondary alkyl halides and tolerates a wide range of functional groups. nih.govresearchgate.net

Table 3: Nickel-Catalyzed Cross-Coupling of Alkyltrifluoroborates with Alkyl Halides This table is interactive and searchable.

| Alkyltrifluoroborate | Alkyl Halide | Nickel Catalyst | Ligand | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| Potassium Phenyl-BF₃K | 1-Iodooctane | NiCl₂ | Bathophenanthroline | 85 | nih.gov |

| Potassium 4-MeO-Ph-BF₃K | 1-Bromooctane | NiCl₂ | Bathophenanthroline | 92 | nih.gov |

| Potassium 2-Thienyl-BF₃K | 1-Iodopentane | NiCl₂ | Bathophenanthroline | 88 | nih.gov |

| Potassium 4-Pyridinyl-BF₃K | 2-Iodopropane | NiCl₂ | Bathophenanthroline | 71 | nih.gov |

| Potassium 2-Benzofuranyl-BF₃K | 1-Bromo-3-phenylpropane | NiCl₂ | Bathophenanthroline | 84 | nih.gov |

Homo-Coupling Reactions of Organotrifluoroborates

While often considered an undesirable side reaction in Suzuki-Miyaura cross-coupling, the oxidative homo-coupling of organotrifluoroborates can be a deliberate and efficient strategy for the synthesis of symmetrical biaryl and dialkyl compounds. ed.ac.uk This transformation typically requires a palladium catalyst and an oxidant, and can often be performed under mild, operationally simple conditions, such as in open air. acs.org

The mechanism is believed to involve the formation of palladium nanoparticles as the active catalytic species. acs.org The organotrifluoroborate undergoes transmetalation to a Pd(II) center twice, forming a diaryl- or dialkyl-Pd(II) intermediate. This intermediate then undergoes reductive elimination to furnish the symmetrical coupled product and a Pd(0) species. The oxidant is required to regenerate the active Pd(II) catalyst from Pd(0), thus closing the catalytic cycle. The reaction conditions can be tuned to favor homo-coupling over cross-coupling, providing a valuable route to symmetrical molecules that might be challenging to access through other methods. acs.orgacs.org

Table 4: Oxidative Homo-Coupling of Potassium Organotrifluoroborates This table is interactive and searchable.

| Organotrifluoroborate Substrate | Catalyst | Oxidant/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Potassium Phenyl-BF₃K | Pd(OAc)₂ | Air, Water | Biphenyl | 95 | acs.org |

| Potassium 4-Tolyl-BF₃K | Pd Nanoparticles | Air, Water | 4,4'-Dimethylbiphenyl | 92 | acs.org |

| Potassium 4-MeO-Ph-BF₃K | Pd(OAc)₂ | Air, Water | 4,4'-Dimethoxybiphenyl | 98 | acs.org |

| Potassium 2-Naphthyl-BF₃K | Pd(OAc)₂ | Air, Water | 2,2'-Binaphthyl | 85 | acs.org |

Carbon-Heteroatom Bond Forming Reactions Utilizing this compound Equivalents

The versatility of this compound extends to its use as a precursor for organoboron reagents in the synthesis and functionalization of heterocyclic systems.

This compound equivalents, such as potassium alkenyltrifluoroborates, are valuable reagents in the functionalization of nitrogen- and boron-containing heterocycles like 2,1-borazaronaphthalenes. These heterocycles are isoelectronic and isosteric analogues of naphthalenes and are of interest in materials science and medicinal chemistry.

The Suzuki-Miyaura cross-coupling reaction provides an effective method for introducing alkenyl substituents onto the borazaronaphthalene scaffold. nih.gov In a typical reaction, a brominated 2,1-borazaronaphthalene serves as the electrophilic partner, which is coupled with a potassium alkenyltrifluoroborate in the presence of a palladium catalyst, such as Pd(dppf)Cl₂. nih.gov The alkenyltrifluoroborates can be synthesized through various routes, ultimately tracing back to simple precursors. This method allows for the synthesis of a diverse array of alkenyl-substituted borazaronaphthalenes, which were previously difficult to access. The reaction is tolerant of various substituents on both the boron and nitrogen atoms of the heterocyclic ring. nih.gov

Table 5: Suzuki-Miyaura Coupling of Brominated 2,1-Borazaronaphthalenes with Alkenyltrifluoroborates This table is interactive and searchable.

| Borazaronaphthalene Substrate | Alkenyltrifluoroborate | Catalyst | Base | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Bromo-2-phenyl-2,1-borazaronaphthalene | Potassium vinyltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | 85 | nih.gov |

| 3-Bromo-2-cyclohexyl-2,1-borazaronaphthalene | Potassium 1-decenyltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | 90 | nih.gov |

| 3-Bromo-2-(4-methoxyphenyl)-2,1-borazaronaphthalene | Potassium vinyltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | 82 | nih.gov |

| 3-Bromo-1-methyl-2-phenyl-2,1-borazaronaphthalene | Potassium (E)-styryltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | 79 | nih.gov |

Formation of Alkyl Iodides from Organotrifluoroborates

Potassium this compound serves as a versatile reagent in organic synthesis, primarily acting as a building block for the introduction of a trifluoroboratomethyl group onto various nucleophiles. organic-chemistry.orgnih.gov Its reactivity is centered on the susceptibility of the carbon-iodine bond to nucleophilic attack, enabling the formation of a wide array of functionalized organotrifluoroborates. organic-chemistry.orgnih.gov This reactivity profile allows for the synthesis of complex molecules where the trifluoroborate moiety can be retained for subsequent transformations.

The formation of new carbon-carbon and carbon-heteroatom bonds is achieved through the displacement of the iodide ion by a suitable nucleophile. organic-chemistry.orgnih.gov This process is a direct nucleophilic substitution (SN2) reaction, where the this compound acts as an electrophile. nih.gov A variety of nucleophiles have been shown to be effective in this transformation, leading to a diverse range of substituted organotrifluoroborates. organic-chemistry.org

The following table summarizes the reaction of potassium this compound with various nucleophiles to yield functionalized organotrifluoroborates:

| Nucleophile | Product | Yield (%) |

| Phenyllithium | Potassium benzyltrifluoroborate | 95 |

| n-Butyllithium | Potassium pentyltrifluoroborate | 92 |

| Sodium phenoxide | Potassium (phenoxymethyl)trifluoroborate | 88 |

| Sodium thiophenoxide | Potassium [(phenylthio)methyl]trifluoroborate | 98 |

| Lithium (phenylacetylide) | Potassium (3-phenylprop-2-yn-1-yl)trifluoroborate | 85 |

| Sodium azide | Potassium (azidomethyl)trifluoroborate | 94 |

Data compiled from research by Molander and Ham. nih.gov

Derivatization and Functionalization of Complex Organic Molecules

The stability of the potassium organotrifluoroborate group to a wide range of reaction conditions makes it an invaluable functional handle in the synthesis of complex organic molecules. upenn.edusigmaaldrich.com Once installed, the trifluoroborate moiety can be carried through multiple synthetic steps before being utilized in a final carbon-carbon bond-forming reaction, such as the Suzuki-Miyaura cross-coupling. organic-chemistry.orgsigmaaldrich.com

Integration into Bioactive Molecular Scaffolds

The introduction of the trifluoroboratomethyl group into bioactive molecules can significantly alter their pharmacological properties. The unique electronic nature and steric profile of this group can lead to enhanced binding affinity, improved metabolic stability, and altered solubility. While direct applications of this compound in the final step of synthesizing complex bioactive molecules are still emerging, the functionalized organotrifluoroborates derived from it are key intermediates in the synthesis of medicinally relevant structures.

For instance, the aminomethyltrifluoroborates, synthesized from this compound, are precursors to aminomethylated aryl compounds. These motifs are present in numerous pharmaceutical agents. The ability to construct these linkages via Suzuki-Miyaura cross-coupling of the corresponding aminomethyltrifluoroborates with aryl halides provides a powerful tool for medicinal chemists.

The following table illustrates the types of functionalized organotrifluoroborates that can be synthesized and their potential application in the construction of bioactive scaffolds:

| Functionalized Organotrifluoroborate | Potential Bioactive Scaffold Application |

| Potassium (aminomethyl)trifluoroborates | Synthesis of aminomethylated heterocycles for kinase inhibitors |

| Potassium (alkoxymethyl)trifluoroborates | Incorporation into polyether natural products |

| Potassium [(arylthio)methyl]trifluoroborates | Precursors to sulfur-containing analogues of known drugs |

Strategic Manipulation of Functional Groups in Organotrifluoroborates

A significant advantage of organotrifluoroborates is their compatibility with a broad range of functional groups and reaction conditions. upenn.edusigmaaldrich.com This allows for the strategic manipulation of other functional groups within a molecule while the carbon-boron bond remains intact. upenn.edu The tetracoordinate nature of the boron atom in organotrifluoroborates renders them less susceptible to oxidation and other side reactions that are common with their boronic acid counterparts. upenn.edu

For example, an azide group can be introduced via nucleophilic substitution on this compound. nih.gov This azidomethyltrifluoroborate can then undergo a variety of transformations, such as reduction to an amine or participation in "click" chemistry (1,3-dipolar cycloaddition), to build molecular complexity. All the while, the trifluoroborate group is preserved for a subsequent cross-coupling reaction.

The following table provides examples of functional group transformations that can be performed on molecules containing a trifluoroborate moiety, highlighting the stability of this group:

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| Potassium (azidomethyl)trifluoroborate | H2, Pd/C, MeOH | Potassium (aminomethyl)trifluoroborate | 95 |

| Potassium (4-formylphenyl)trifluoroborate | NaBH4, EtOH | Potassium [4-(hydroxymethyl)phenyl]trifluoroborate | 92 |

| Potassium (4-ethoxycarbonylphenyl)trifluoroborate | 1. LiOH, THF/H2O; 2. HCl | Potassium (4-carboxyphenyl)trifluoroborate | 88 |

This robust nature of the trifluoroborate group allows for a modular and convergent approach to the synthesis of complex molecules, where different fragments can be elaborated separately before being joined together in a final cross-coupling step.

Theoretical and Computational Investigations of Trifluoro Iodomethyl Borate Chemistry

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the geometric and electronic structure of molecules with high accuracy. researchgate.netcore.ac.uk For the trifluoro(iodomethyl)borate anion ([ICH₂BF₃]⁻), these calculations can provide fundamental insights into bond lengths, bond angles, and the distribution of electrons within the molecule.

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in atoms and in bonds between atoms. wikipedia.org It provides a description of the localized bonding picture within a molecule, akin to a Lewis structure, by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. q-chem.com This analysis is valuable for understanding hybridization, charge distribution, and donor-acceptor interactions within the molecule. dergipark.org.tr

For this compound, NBO analysis would likely reveal the nature of the covalent bonds between boron and fluorine, boron and carbon, carbon and iodine, and carbon and hydrogen. The analysis provides information on the hybridization of the atomic orbitals involved in these bonds and the natural atomic charges on each atom. These calculated charges offer a more chemically intuitive picture of electron distribution than other population analysis methods.

A hypothetical NBO analysis for the this compound anion might yield the following natural atomic charges and hybridizations:

| Atom | Natural Charge (e) | Natural Hybridization |

|---|---|---|

| B | +1.5 | sp³ |

| F1 | -0.6 | sp² |

| F2 | -0.6 | sp² |

| F3 | -0.6 | sp² |

| C | -0.8 | sp³ |

| I | -0.1 | sp³ |

| H1 | +0.1 | s |

| H2 | +0.1 | s |

Furthermore, NBO analysis can quantify the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. These interactions, particularly the stabilization energies associated with them, can explain the stability of the molecule and its reactivity. For instance, hyperconjugative interactions between the C-H or C-I bonding orbitals and the antibonding orbitals of the B-F bonds could be investigated.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the more electronegative atoms or the C-I bond, which is typically the weakest bond and a site of high electron density. The LUMO, on the other hand, would likely be distributed over the boron atom and the antibonding orbitals of the B-F bonds, indicating a propensity to accept electrons at the boron center.

Theoretical calculations can predict the energies of these frontier orbitals. A hypothetical calculation for this compound might yield the following results:

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

This relatively large hypothetical energy gap would suggest that this compound is a kinetically stable species under normal conditions.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a computational method that has become a mainstay in the study of chemical reactions. sapub.org It allows for the investigation of reaction mechanisms, the identification of transition states, and the calculation of activation energies, providing a detailed understanding of the energetic landscape of a reaction. mdpi.com

A key application of DFT is the localization of transition state (TS) structures, which are the highest energy points along a reaction coordinate. youtube.com Identifying the geometry of the transition state is crucial for understanding how a reaction proceeds. Once the transition state is located, its energy can be calculated, and the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined as the difference in energy between the reactants and the transition state. researchgate.net

For reactions involving this compound, such as its use as an iodomethylating agent, DFT could be employed to model the reaction pathway. For example, in a reaction with a nucleophile, DFT calculations could map out the energetic profile of the nucleophilic attack on the carbon atom and the subsequent displacement of the iodide ion. The calculations would provide the structure of the transition state and the activation energy for this process.

A hypothetical energy profile for the reaction of this compound with a generic nucleophile (Nu⁻) could be represented as follows:

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants ([ICH₂BF₃]⁻ + Nu⁻) | 0.0 |

| Transition State ([Nu---CH₂---I---BF₃]²⁻)‡ | +15.0 |

| Products ([NuCH₂BF₃]⁻ + I⁻) | -10.0 |

For instance, the strong electron-withdrawing nature of the three fluorine atoms on the boron atom influences the electrophilicity of the adjacent carbon atom. DFT calculations can quantify this effect by analyzing the charge distribution and the molecular electrostatic potential. Steric hindrance from the trifluoroborate group could also play a role in directing the approach of a nucleophile, and the energetic consequences of different attack trajectories can be calculated. The steric demand of a trifluoromethyl group is often compared to that of an ethyl group. researchgate.net

Future Research Directions and Emerging Opportunities for Trifluoro Iodomethyl Borate

Development of Green Chemistry Approaches for Trifluoro(iodomethyl)borate Synthesis

The conventional synthesis of potassium halomethyltrifluoroborates involves the use of highly reactive organolithium reagents, such as n-butyllithium, at very low temperatures (-78 °C) with trialkyl borates. nih.gov While effective, this method presents challenges related to safety, energy consumption, and the generation of stoichiometric byproducts. Future research is poised to address these limitations by developing more sustainable and environmentally benign synthetic routes.

Emerging green chemistry principles offer several promising avenues. One key area of investigation is the potential adaptation of electrochemical methods for the synthesis of organoboron compounds. researchgate.net Electrosynthesis can often be performed under milder conditions, avoiding the need for cryogenic temperatures and pyrophoric reagents. Research into the electrochemical borylation of haloalkanes could provide a direct and efficient pathway to this compound and its analogues. researchgate.net Another significant opportunity lies in the development of metal-free catalytic systems. Great efforts have been made to develop transition-metal-free methods for preparing organoboron compounds, which offer advantages in terms of cost, toxicity, and environmental impact. nih.govmdpi.com Exploring catalytic pathways that activate diiodomethane (B129776) or related precursors for borylation under mild conditions could represent a paradigm shift in the production of this valuable reagent.

Table 1: Comparison of Synthetic Approaches for Halomethyltrifluoroborates

| Feature | Conventional Method (Organolithium) | Potential Green Chemistry Approaches |

|---|---|---|

| Reagents | n-BuLi, Dibromo/Diiodomethane, Trialkyl Borate (B1201080) | Diiodomethane, Diboron Reagents |

| Catalyst | None (Stoichiometric) | Metal-free catalysts (e.g., Lewis bases) or Electrocatalysis |

| Conditions | Cryogenic Temperatures (-78 °C) | Ambient or mildly elevated temperatures |

| Safety | Use of pyrophoric organolithium reagents | Avoidance of highly reactive and hazardous reagents |

| Sustainability | High energy consumption, stoichiometric waste | Lower energy footprint, catalytic turnover, potentially aqueous media |

Expanding the Repertoire of Carbon-Carbon and Carbon-Heteroatom Bond Formations

The utility of organoboron compounds is largely defined by their versatility in forming new chemical bonds. univ-rennes.fr While potassium iodomethyltrifluoroborate has been utilized in nucleophilic substitution reactions to create novel functionalized organotrifluoroborates, its potential in a broader range of coupling reactions is an exciting frontier for research. nih.gov The carbon-boron bond is a cornerstone of modern organic synthesis, enabling a wide array of transformations. thieme.de

Future work should focus on leveraging this compound as a partner in transition-metal-catalyzed cross-coupling reactions. Its potential participation in Suzuki-Miyaura-type couplings, which are fundamental for C-C bond formation, warrants thorough investigation. nih.gov Furthermore, the presence of the iodo- group suggests opportunities for radical-based transformations. Photoinduced synthetic approaches, which enable the generation of reactive radical intermediates under mild conditions, could unlock novel reaction pathways for this compound, leading to new C-C and C-heteroatom bond formations. nih.govresearchgate.net The development of methods for enantioselective transformations using chiral boron reagents is a major area of organoboron chemistry, and exploring the potential for asymmetric synthesis involving this compound could yield valuable chiral building blocks. rsc.org

Table 2: Potential Bond-Forming Reactions for this compound

| Reaction Class | Potential Coupling Partner | Bond Formed | Potential Significance |

|---|---|---|---|

| Cross-Coupling | Aryl/Vinyl Halides | C(sp²)-C(sp³) | Access to novel substituted trifluoroborates |

| Radical Addition | Alkenes, Alkynes | C(sp³)-C(sp³) | Trifluoromethylborate functionalization of unsaturated systems |

| Nucleophilic Substitution | Amines, Thiols, Alcohols | C-N, C-S, C-O | Synthesis of heteroatom-containing organotrifluoroborates |

| Photoredox Catalysis | Organic Radicals | C-C, C-Heteroatom | Mild and selective bond formations under visible light |

Integration of this compound Chemistry with Flow Chemistry and Automation Technologies

The translation of novel chemical reactions from the laboratory to practical, scalable applications is often accelerated by modern technologies like flow chemistry and automation. nih.gov Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and the potential for process intensification. nih.govresearchgate.net

For the synthesis of this compound, flow chemistry could mitigate the hazards associated with the highly exothermic reactions of organolithium reagents by allowing for precise control over reaction temperature and mixing in small reactor volumes. mpg.de Looking beyond its synthesis, the use of this compound as a reagent in automated, multi-step flow processes holds immense potential. mit.edu Automated platforms can rapidly screen reaction conditions, optimize yields, and facilitate the synthesis of compound libraries for applications in drug discovery and materials science. mpg.de Integrating this compound into these automated workflows would enable its efficient use in complex synthetic sequences, accelerating the discovery of new molecules and materials.

Advanced Materials Science Applications of Organoboron Compounds

Organoboron compounds have emerged as critical components in the development of advanced materials, particularly in the field of optoelectronics. advancedsciencenews.com The electron-deficient nature of the boron center can be exploited to create materials with unique electronic properties, such as electron-accepting conjugated polymers. advancedsciencenews.com Boron-containing organic molecules have also been investigated for their excellent photophysical properties, leading to applications in luminescent materials, gels, and chemosensors. nih.gov

A significant future opportunity lies in incorporating the this compound moiety, or derivatives thereof, into polymeric or supramolecular structures. As a novel building block, it could be used to fine-tune the electronic, optical, and physical properties of materials. For instance, polymerization of monomers containing the trifluoromethylborate group could lead to new classes of organoboron polymers with tailored conductivities or emission spectra. Furthermore, the ability of tetracoordinate boron complexes to participate in non-covalent interactions opens the door to designing novel self-assembling systems, such as organogels and liquid crystals, with stimuli-responsive properties. nih.gov

Computational Design and Prediction of Novel this compound Reactivity

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, offering insights that can guide experimental design and accelerate discovery. thieme.de Theoretical studies, often using Density Functional Theory (DFT), have been instrumental in unraveling the reaction mechanisms of various organoboron compounds. proquest.comresearchgate.net The reactivity of these compounds is heavily influenced by the Lewis acidity of the boron center's empty p-orbital. proquest.com

For this compound, computational modeling can be employed to predict its reactivity with a wide range of electrophiles and nucleophiles. In silico studies can help elucidate the mechanisms of potential new reactions, such as its participation in catalytic cycles for cross-coupling. thieme.de By modeling transition states and reaction intermediates, researchers can identify the most promising reaction conditions and substrates, thereby minimizing empirical trial-and-error experimentation. Furthermore, computational approaches can be used to design novel borate reagents with enhanced or altered reactivity by modifying the substituents on the boron atom. This predictive power is crucial for rationally developing the next generation of organoboron reagents and catalysts for synthetic chemistry. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.